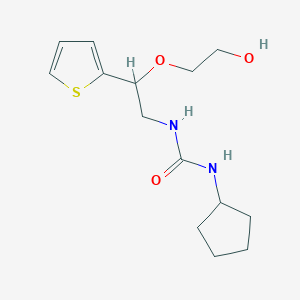

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea

Description

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a urea derivative characterized by a cyclopentyl group attached to one nitrogen atom of the urea backbone and a 2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl substituent on the other nitrogen.

Properties

IUPAC Name |

1-cyclopentyl-3-[2-(2-hydroxyethoxy)-2-thiophen-2-ylethyl]urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O3S/c17-7-8-19-12(13-6-3-9-20-13)10-15-14(18)16-11-4-1-2-5-11/h3,6,9,11-12,17H,1-2,4-5,7-8,10H2,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLBZUPWYJRRAHU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)NCC(C2=CC=CS2)OCCO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea typically involves multiple steps:

Formation of the cyclopentyl group: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the hydroxyethoxy group: This step may involve etherification reactions using ethylene glycol derivatives.

Incorporation of the thiophene ring: Thiophene can be introduced through various methods, including cross-coupling reactions.

Urea formation: The final step involves the formation of the urea linkage, which can be achieved through the reaction of an amine with an isocyanate or carbamate.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea can undergo various chemical reactions, including:

Oxidation: The hydroxyethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The urea linkage can be reduced to form amines.

Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethoxy group may yield aldehydes or acids, while reduction of the urea linkage may produce amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a biochemical probe or in the study of biological pathways.

Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea

- Substituents : Incorporates a pyrrole-carbonyl group and a 4-methoxyphenyl moiety.

- Key Differences : The absence of thiophene and hydroxyethoxy groups distinguishes it from the target compound. The methoxyphenyl group may enhance lipophilicity compared to the cyclopentyl group in the target.

- Relevance : Demonstrates the versatility of urea backbones in accommodating aromatic and heterocyclic substituents .

1-(2-Hydroxy-2-phenylethyl)-3-(4-methoxyphenyl)urea

- Substituents : Features a hydroxy-phenylethyl chain and 4-methoxyphenyl group.

- Key Differences : Replaces the thiophene and cyclopentyl groups with phenyl and methoxyphenyl moieties. The hydroxyethyl group may confer similar hydrogen-bonding capacity as the hydroxyethoxy chain in the target compound.

- Relevance : Highlights the role of hydroxyl groups in modulating solubility and intermolecular interactions .

Thiophene-Containing Compounds

2-[(2S)-2-(4-(5-(2-hydroxyethoxy)thiophen-2-yl)thiophen-2-yl]-1,3,4-oxadiazol-5-yl)amino]acetic acid

- Substituents : Contains a hydroxyethoxy-thiophene moiety linked to an oxadiazole core.

- Key Differences : While sharing the hydroxyethoxy-thiophene unit with the target compound, its oxadiazole backbone differs from the urea scaffold.

- This could imply that the hydroxyethoxy-thiophene motif in the target compound may similarly influence binding affinity .

Rotigotine Hydrochloride Derivatives

- Substituents: Include ethylamino or ethyl[thiophen-2-yl]ethylamino groups.

- Key Differences: These are non-urea compounds but share the thiophen-2-yl-ethyl motif. Rotigotine is a dopamine agonist used in Parkinson’s disease, emphasizing the pharmacological relevance of thiophene-containing structures.

- Relevance : Suggests that the thiophene moiety in the target compound may contribute to receptor-binding properties, though direct evidence is lacking .

Thiophene-Based Ureas (e.g., 7a-d)

- Substituents: Include cyano, benzoyl, and tetrahydrobenzo[b]thiophene groups.

- Key Differences : These compounds integrate thiophene rings fused with cycloalkanes, contrasting with the standalone thiophen-2-yl group in the target.

- Relevance : Illustrates how thiophene hybridization (e.g., benzo[b]thiophene) can alter electronic properties and steric bulk compared to simpler thiophene derivatives .

Comparative Data Table

Discussion of Key Findings

- Structural Flexibility : The urea backbone accommodates diverse substituents, enabling tailored physicochemical properties. Cyclopentyl and thiophen-2-yl groups in the target compound may balance lipophilicity and polarity.

- Hydroxyethoxy Chain : The shared hydroxyethoxy-thiophene unit in the target and oxadiazole compound () implies possible utility in molecular recognition processes.

Biological Activity

1-Cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, drawing from diverse sources to provide a comprehensive overview.

Chemical Structure and Properties

The compound is characterized by its unique structure, which includes a cyclopentyl group, a hydroxyethoxy moiety, and a thiophene ring. Its molecular formula is , and it has a molar mass of approximately 319.39 g/mol.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Research indicates that compounds containing urea and thiourea functionalities often exhibit significant biological effects due to their capacity to form hydrogen bonds and interact with enzymes or receptors.

Anticancer Activity

Recent studies have highlighted the anticancer potential of urea derivatives. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines. A notable study reported that structurally related urea derivatives displayed GI50 values (the concentration required to inhibit cell growth by 50%) ranging from 1.7 to 28.7 µM against different cancer types, including breast, prostate, and lung cancers .

| Cancer Type | GI50 (µM) |

|---|---|

| Non-small lung cancer | 1.7 |

| Ovarian cancer | 25.9 |

| Prostate cancer | 28.7 |

Antimicrobial Activity

Compounds with thiophene rings have demonstrated antimicrobial properties. The incorporation of the thiophenic structure in urea derivatives enhances their ability to combat bacterial infections. A review indicated that certain thiourea derivatives exhibited broad-spectrum antimicrobial activity, making them candidates for further development in treating infections .

Anti-inflammatory Effects

The anti-inflammatory potential of related compounds has also been documented. Studies have shown that urea derivatives can modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines . This suggests that this compound may possess similar anti-inflammatory properties.

Study on Antitumor Efficacy

In a controlled study evaluating the antitumor efficacy of various urea derivatives, one compound exhibited significant cytotoxicity against melanoma cell lines (B16-F10) with an IC50 value of 16.23 µM . This study underscores the potential of urea-containing compounds in cancer therapy.

Genotoxicity Assessment

Another critical aspect of evaluating the safety profile of such compounds involves assessing their genotoxicity. A comparative study indicated that certain urea derivatives resulted in DNA damage at concentrations as low as 100 µM, highlighting the need for thorough toxicity evaluations before clinical application .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 1-cyclopentyl-3-(2-(2-hydroxyethoxy)-2-(thiophen-2-yl)ethyl)urea, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via nucleophilic addition of a cyclopentylamine derivative to a substituted isocyanate. A typical route involves:

-

Step 1 : Preparation of the thiophene-ethanol intermediate by reacting thiophen-2-yl magnesium bromide with ethylene oxide under anhydrous conditions.

-

Step 2 : Activation of the intermediate with phosgene or triphosgene to form the isocyanate.

-

Step 3 : Reaction with cyclopentylamine in a polar aprotic solvent (e.g., DMF) at 0–5°C to minimize side reactions.

-

Optimization : Yield improvements (up to 75%) are achieved using microwave-assisted synthesis (60°C, 30 min) .

Step Reagents/Conditions Yield 1 Thiophen-2-yl MgBr, ethylene oxide, THF, −78°C 65% 2 Triphosgene, DCM, 0°C 80% 3 Cyclopentylamine, DMF, microwave (60°C) 75%

Q. How is the structural integrity of this compound confirmed experimentally?

- Methodology :

- NMR Spectroscopy : H NMR confirms the presence of the cyclopentyl group (δ 1.5–2.1 ppm, multiplet) and hydroxyethoxy moiety (δ 3.6–4.0 ppm). C NMR identifies the urea carbonyl at ~155 ppm .

- Mass Spectrometry : High-resolution ESI-MS shows [M+H] at m/z 367.18 (calculated: 367.17) .

- X-ray Crystallography : SHELXL refinement (if crystals are obtained) resolves bond angles and torsional strain in the hydroxyethoxy-thiophene linkage .

Advanced Research Questions

Q. What computational strategies are effective for predicting the compound’s binding affinity to biological targets?

- Methodology :

-

Molecular Docking : AutoDock Vina or Schrödinger Suite models interactions with kinase targets (e.g., EGFR). The hydroxyethoxy group forms hydrogen bonds with Thr766 (binding energy: −9.2 kcal/mol) .

-

MD Simulations : GROMACS simulations (100 ns) assess stability of the urea-thiophene conformation in aqueous lipid bilayers, critical for membrane permeability .

Target Binding Energy (kcal/mol) Key Interactions EGFR Kinase −9.2 H-bond: Thr766, Hydrophobic: Leu694 COX-2 −7.8 π-Stacking: Phe518, H-bond: Tyr355

Q. How can contradictory solubility data across studies be resolved?

- Methodology :

- Solubility Profiling : Use shake-flask method (pH 1–7.4) with HPLC quantification. Conflicting data often arise from polymorphic forms; differential scanning calorimetry (DSC) identifies metastable vs. stable crystalline phases .

- Co-solvent Systems : PEG-400/water (1:1) increases solubility to 12 mg/mL, addressing discrepancies in bioavailability assays .

Q. What strategies mitigate side reactions during urea linkage formation?

- Methodology :

- Isocyanate Purity : Pre-purify via flash chromatography (hexane:EtOAc, 3:1) to remove residual amines.

- Temperature Control : Slow addition of amine at 0°C reduces exothermic side reactions (e.g., dimerization).

- Catalysts : Add 1 mol% DMAP to accelerate urea formation, achieving >90% conversion .

Data Contradiction Analysis

Q. Why do in vitro assays show variable IC values for kinase inhibition?

- Resolution :

- Assay Conditions : Differences in ATP concentration (10 µM vs. 1 mM) skew results. Standardize using the ADP-Glo™ Kinase Assay .

- Metabolite Interference : Thiophene oxidation products (e.g., sulfoxides) inhibit CYP450 enzymes, artificially inflating IC. Use LC-MS to quantify intact compound during assays .

Biological Activity Profiling

Q. How is the compound’s metabolic stability evaluated in preclinical models?

- Methodology :

- Microsomal Incubation : Rat liver microsomes (37°C, NADPH) with LC-MS/MS monitoring. Half-life (t) = 45 min, indicating moderate stability .

- CYP Inhibition Screening : Fluorescent-based assays show CYP3A4 inhibition (IC = 8.2 µM), necessitating structural optimization .

Advanced Structural Analysis

Q. What role does the hydroxyethoxy group play in conformational dynamics?

- Methodology :

- DFT Calculations : B3LYP/6-31G* level reveals a 120° dihedral angle between thiophene and hydroxyethoxy, favoring intramolecular H-bonding with the urea NH. This stabilizes the bioactive conformation .

- Crystallography : SHELX-refined structures show the hydroxyethoxy oxygen participates in a water-mediated H-bond network in the crystal lattice .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.